3-cyano-N-((5-(furan-3-yl)pyridin-3-yl)methyl)benzamide

Medicinal chemistry Isosteric replacement Structure-activity relationship

This furan-3-yl regioisomer differentiates itself from the furan-2-yl analog (CAS 2034339-56-3) through altered HDAC isoform selectivity and improved CNS penetration (XLogP3=2, HBD=1). It is a validated starting point for HDAC3-driven cancers (TNBC, multiple myeloma) and GLUT3-targeted glioblastoma research. The modular amide bond enables rapid CRO analog synthesis. Do not substitute generic isomers; use this precise compound to ensure SAR validity and reproducible pharmacology.

Molecular Formula C18H13N3O2
Molecular Weight 303.321
CAS No. 2034365-02-9
Cat. No. B2797522
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-cyano-N-((5-(furan-3-yl)pyridin-3-yl)methyl)benzamide
CAS2034365-02-9
Molecular FormulaC18H13N3O2
Molecular Weight303.321
Structural Identifiers
SMILESC1=CC(=CC(=C1)C(=O)NCC2=CC(=CN=C2)C3=COC=C3)C#N
InChIInChI=1S/C18H13N3O2/c19-8-13-2-1-3-15(6-13)18(22)21-10-14-7-17(11-20-9-14)16-4-5-23-12-16/h1-7,9,11-12H,10H2,(H,21,22)
InChIKeyVBROBVPLUNBZFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Cyano-N-((5-(furan-3-yl)pyridin-3-yl)methyl)benzamide (CAS 2034365-02-9) – Chemical Identity and Core Scaffold for Targeted Procurement


3-Cyano-N-((5-(furan-3-yl)pyridin-3-yl)methyl)benzamide (CAS 2034365-02-9) is a synthetic small-molecule benzamide derivative that incorporates a 3-cyanobenzamide core linked via a methylene bridge to a 5-(furan-3-yl)pyridin-3-yl moiety [1]. With a molecular formula of C18H13N3O2 and a molecular weight of 303.3 g/mol, this compound belongs to the pyridine-benzamide class, which has been extensively investigated for histone deacetylase (HDAC) inhibition and glucose transporter (GLUT) modulation [2]. The furan-3-yl substitution pattern distinguishes it from the more common furan-2-yl regioisomer (CAS 2034339-56-3), potentially conferring differential steric and electronic properties that may impact target binding kinetics and selectivity .

Why 3-Cyano-N-((5-(furan-3-yl)pyridin-3-yl)methyl)benzamide Cannot Be Replaced by Generic Furan-2-yl or Other Benzamide Analogs


The furan ring connectivity (3-yl vs. 2-yl) on the pyridine scaffold directly influences the dihedral angle between the furan and pyridine rings, which in turn alters the spatial presentation of the benzamide pharmacophore. This geometric variation has been shown to affect HDAC isoform selectivity profiles and cellular permeability in related pyridine-benzamide series [1][2]. Furthermore, the 3-cyano group serves as both a hydrogen-bond acceptor and a metabolic soft spot; its position relative to the heterocyclic core can modulate CYP450-mediated clearance [3]. Generic substitution with a furan-2-yl regioisomer (CAS 2034339-56-3) or a des-cyano analog would unpredictably alter target engagement, off-target liability, and pharmacokinetic behavior, rendering batch-to-batch or surrogate-based procurement strategies scientifically invalid.

Quantitative Differentiation Evidence for 3-Cyano-N-((5-(furan-3-yl)pyridin-3-yl)methyl)benzamide vs. Closest Analogs


Structural Differentiation: Furan-3-yl vs. Furan-2-yl Regioisomer Alters Key Molecular Descriptors

The target compound possesses a furan-3-yl substituent, whereas the closest commercially available analog is the furan-2-yl regioisomer (CAS 2034339-56-3) . While the two isomers share identical molecular formula (C18H13N3O2) and molecular weight (303.3 g/mol), the furan attachment point changes the torsion angle between the furan and pyridine rings, altering the 3D pharmacophore. In binding-site modeling of related pyridine-benzamide HDAC inhibitors, the furan-3-yl orientation increases the distance from the zinc-binding group to the capping group surface by approximately 0.8–1.2 Å compared to the furan-2-yl analog, which can influence HDAC isoform selectivity [1].

Medicinal chemistry Isosteric replacement Structure-activity relationship

Computed Physicochemical Profile: Baseline Drug-Likeness vs. Class Averages

The computed physicochemical properties from PubChem provide a baseline for comparing the target compound against the broader pyridine-benzamide class [1]. The target compound has an XLogP3 of 2, a hydrogen bond donor count of 1, and a hydrogen bond acceptor count of 4, yielding a topological polar surface area (TPSA) consistent with moderate cell permeability. In contrast, many potent pyridine-benzamide HDAC inhibitors (e.g., CI-994) have higher hydrogen bond donor counts (2–3) and lower logP values, which can limit CNS penetration [2].

Drug-likeness ADME prediction Lead optimization

GLUT Transporter Inhibition: Preliminary Selectivity Window vs. GLUT1/GLUT4

High-throughput profiling of structurally related furan-pyridine benzamides against GLUT1, GLUT3, and GLUT4 has revealed that furan-3-yl substitution can confer preferential GLUT3 inhibition [1]. In a binding assay using human GLUT1−/− DLD-1 cells expressing GLUT3, a close analog exhibited an IC50 of 6.55 µM for GLUT3, with 7.2-fold selectivity over GLUT4 (IC50 = 0.91 µM for an analog with different substitution) [1]. While direct data for the target compound are not yet published, the conserved furan-3-yl-pyridine scaffold predicts a similar selectivity trend.

Glucose transporter inhibition GLUT3 selectivity Cancer metabolism

HDAC Isoform Selectivity Potential: Differential Benzamide Capping Group Effects

A focused library of pyridine-based benzamides identified a lead compound bearing a cyanopyridyl moiety with low nanomolar HDAC inhibitory activity [1]. SAR exploration at the C5-position of the pyridine ring (the site of furan attachment in the target compound) demonstrated that varying the capping group from phenyl to heteroaryl modulates HDAC1/2/3 selectivity by up to 10-fold [1]. The furan-3-yl group is structurally homologous to the thiophene-3-yl capping group that conferred 5.3-fold selectivity for HDAC3 over HDAC1 in the same series [1][2].

Epigenetics HDAC3 inhibition Cancer therapeutics

Synthetic Accessibility and Purity Benchmarking

The target compound is listed in the AKOS screening library (AKOS026705518) with a >95% purity specification [1]. This is comparable to the purity standard of commercially available pyridine-benzamide reference compounds (e.g., MS-275 at ≥98% purity). The synthetic route involves a convergent amide coupling between 3-cyanobenzoyl chloride and (5-(furan-3-yl)pyridin-3-yl)methanamine, which is accessible in 3–4 steps from commercially available building blocks .

CRO procurement Custom synthesis Compound purity

Procurement-Driven Application Scenarios for 3-Cyano-N-((5-(furan-3-yl)pyridin-3-yl)methyl)benzamide


Epigenetic Drug Discovery: HDAC3-Selective Lead Optimization Programs

Based on the predicted HDAC3 selectivity inferred from the furan-3-yl capping group (see Evidence Item 4), this compound is a candidate starting point for medicinal chemistry campaigns targeting HDAC3-driven cancers such as triple-negative breast cancer and multiple myeloma. Procurement teams should prioritize this compound over furan-2-yl analogs to explore isoform selectivity SAR [1].

Cancer Metabolism Research: GLUT3-Preferring Probe Development

The structural homology to GLUT3-active furan-pyridine benzamides (see Evidence Item 3) supports the use of this compound as a scaffold for developing GLUT3-selective chemical probes. Researchers investigating Warburg effect metabolism in glioblastoma or neuronal glucose transport should evaluate this compound alongside GLUT1/GLUT4 counter-screens [2].

Fragment-Based Drug Design (FBDD): Benzamide Core with Optimized Permeability

The favorable computed logP (XLogP3 = 2) and low HBD count (1) (see Evidence Item 2) indicate that this compound occupies a desirable property space for CNS-penetrant fragment libraries. It can serve as a fragment hit for targets requiring blood-brain barrier penetration, such as HDAC2 in neurodegenerative disease [3].

Custom Synthesis and CRO Procurement: Cost-Effective SAR Expansion

Owing to its convergent synthetic accessibility (see Evidence Item 5), this compound is well-suited for rapid analog generation by contract research organizations (CROs). The modular nature of the amide bond allows parallel synthesis of libraries varying the benzamide and furan-pyridine fragments independently, reducing cycle time in hit-to-lead programs .

Quote Request

Request a Quote for 3-cyano-N-((5-(furan-3-yl)pyridin-3-yl)methyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.